![molecular formula C18H13BrO5 B2500826 benzyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate CAS No. 899732-07-1](/img/structure/B2500826.png)
benzyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate
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Overview
Description
Benzyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a member of the coumarin family, which is a class of compounds known for their diverse biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.
Scientific Research Applications
- Researchers have investigated indole derivatives for their antiviral potential. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were found to inhibit influenza A virus, with compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showing promising activity .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited antiviral effects against Coxsackie B4 virus .
- Indole derivatives have been studied as potential anti-HIV agents. For example, indolyl and oxochromenyl xanthenone derivatives were investigated for their anti-HIV-1 activity .
Antiviral Activity
Anti-HIV Activity
Mechanism of Action
Target of Action
Many compounds with a chromene core, like coumarins, have been found to interact with a variety of biological targets. These include enzymes, receptors, and ion channels . The specific targets of “benzyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate” would need to be determined through experimental studies.
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, if the compound were to interact with an enzyme, it could act as an inhibitor, reducing the enzyme’s activity. If it were to interact with a receptor, it could act as an agonist (activating the receptor) or an antagonist (blocking the receptor) .
Biochemical Pathways
The affected pathways would also depend on the specific targets of the compound. For instance, if the compound were to interact with an enzyme involved in a particular metabolic pathway, it could potentially alter the flow of that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would need to be determined through experimental studies. Factors that could influence these properties include the compound’s chemical structure, its solubility in water and lipids, and its stability in the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if the compound were to act as an enzyme inhibitor, it could reduce the production of a particular metabolite .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, if the compound is unstable at low pH, it might be less effective in acidic environments .
properties
IUPAC Name |
benzyl 6-bromo-8-methoxy-2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrO5/c1-22-15-9-13(19)7-12-8-14(18(21)24-16(12)15)17(20)23-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKSDOQLNKVWOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate |
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